3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid
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Overview
Description
3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a methylpropanoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized from pyridine derivatives.
Alkylation: The 6-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropanoic acid moiety.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Using continuous flow reactors to ensure consistent product quality and yield.
Purification: The product is purified through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(6-Hydroxypyridin-2-yl)-2-methylpropanoic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol, resulting in 3-(6-Methoxypyridin-2-yl)-2-methylpropanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: 3-(6-Hydroxypyridin-2-yl)-2-methylpropanoic acid.
Reduction: 3-(6-Methoxypyridin-2-yl)-2-methylpropanol.
Substitution: 3-(6-Halopyridin-2-yl)-2-methylpropanoic acid.
Scientific Research Applications
3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: A compound with a similar pyridine ring structure but different functional groups.
6-Methoxypyridine-2-boronic acid: Another pyridine derivative with a boronic acid moiety.
Uniqueness
3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(10(12)13)6-8-4-3-5-9(11-8)14-2/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
KERKOVPGDKGHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
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